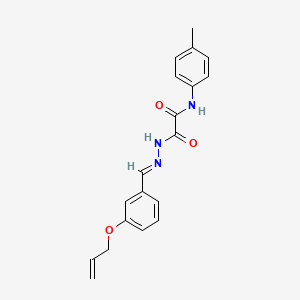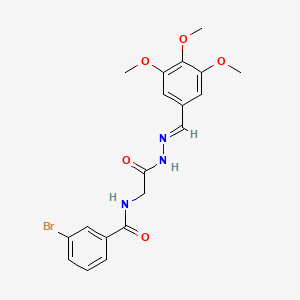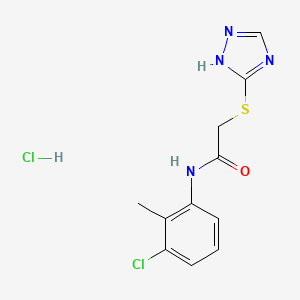![molecular formula C16H9BrF3N3O4 B12012340 (2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione CAS No. 372503-99-6](/img/structure/B12012340.png)
(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE): is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a trifluorobutanetrione moiety, and a nitrophenylhydrazone group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE) typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with trifluoroacetylacetone under acidic conditions to form the intermediate 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE. This intermediate is then reacted with 4-nitrophenylhydrazine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
化学反応の分析
Types of Reactions: 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium iodide (NaI) in acetone, copper(I) iodide (CuI) with ligands
Major Products:
Oxidation: Corresponding oxides and carboxylic acids
Reduction: Amino derivatives
Substitution: Various substituted phenyl derivatives
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine: The compound’s derivatives are explored for their anti-inflammatory and anticancer properties. Research is ongoing to determine its efficacy and safety in clinical applications.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with specific functionalities.
作用機序
The mechanism of action of 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE) involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly.
類似化合物との比較
- 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE
- 2-((4-NITROPHENYL)HYDRAZONE)
- 4-Bromophenylboronic acid
- 4-Bromophenylacetic acid
Uniqueness: Compared to similar compounds, 1-(4-BR-PHENYL)-4,4,4-TRIFLUORO-1,2,3-BUTANETRIONE 2-((4-NITROPHENYL)HYDRAZONE) stands out due to its combination of a bromophenyl group, a trifluorobutanetrione moiety, and a nitrophenylhydrazone group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.
特性
CAS番号 |
372503-99-6 |
|---|---|
分子式 |
C16H9BrF3N3O4 |
分子量 |
444.16 g/mol |
IUPAC名 |
(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-nitrophenyl)diazenyl]but-3-en-2-one |
InChI |
InChI=1S/C16H9BrF3N3O4/c17-10-3-1-9(2-4-10)14(24)13(15(25)16(18,19)20)22-21-11-5-7-12(8-6-11)23(26)27/h1-8,24H/b14-13+,22-21? |
InChIキー |
CGZUNBLDDISULF-LBAZEMSQSA-N |
異性体SMILES |
C1=CC(=CC=C1/C(=C(/C(=O)C(F)(F)F)\N=NC2=CC=C(C=C2)[N+](=O)[O-])/O)Br |
正規SMILES |
C1=CC(=CC=C1C(=C(C(=O)C(F)(F)F)N=NC2=CC=C(C=C2)[N+](=O)[O-])O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-isopropoxyphenyl)-4-{[(E)-1-naphthylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12012259.png)


![(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12012282.png)
![2-cyano-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012288.png)

![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012302.png)


![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12012328.png)
![4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12012336.png)


![[4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12012347.png)
